REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1I)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].CC1(C)COB([C:26]2[N:30]([CH3:31])[N:29]=[CH:28][CH:27]=2)OC1>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:26]1[N:30]([CH3:31])[N:29]=[CH:28][CH:27]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3,5.6,^1:43,45,64,83|
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Name
|
|
Quantity
|
409 mg
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)OC)C=CC1I
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Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
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CC1(COB(OC1)C1=CC=NN1C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1.O
|
Name
|
|
Quantity
|
69 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was then partitioned between 6N NaOH and DCM
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Type
|
WASH
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Details
|
washed several times with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
used directly without further purification (307 mg, 87%)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=CC1C1=CC=NN1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |